molecular formula C10H12BrNS B1518174 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine CAS No. 1154226-88-6

6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

Cat. No. B1518174
CAS RN: 1154226-88-6
M. Wt: 258.18 g/mol
InChI Key: ZHBGUCITSZSMQV-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine, or 6-BMT-4A, is a heterocyclic amine compound that has been studied extensively in recent years. It has been found to have a variety of effects on biological systems, making it of interest to researchers in a wide range of fields.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds structurally similar to "6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine" have been synthesized and evaluated for their biological activities. For instance, derivatives of thiocoumarins, which are structurally related, have shown significant insecticidal activity against various pests (Nakazumi, Kobara, & Kitao, 1992).

Chromophores and Fluorescent Probes

  • Research has been conducted on compounds derived from 3-bromo-4H-1-benzothiopyran-4-one, exploring their potential as new donor–acceptor chromophores. These compounds are synthesized via ring contraction and have applications in materials science due to their optical properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Antimicrobial Activity

  • Certain benzothiopyran derivatives have been synthesized and tested for their antimicrobial activity, showing significant effects against various bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Heterocyclic Chemistry

  • The chemistry of benzothiopyran derivatives is rich and varied, with numerous studies exploring their reactivity and potential to form new heterocyclic compounds. These studies contribute to the development of novel therapeutic agents and materials with unique properties (El-Hashash, Azab, & Morsy, 2016).

Advanced Materials and Sensors

  • Research on benzothiopyran derivatives has extended to the development of advanced materials and sensors. For example, fluorescent and colorimetric pH probes based on benzothiazole moieties offer applications in real-time pH sensing and intracellular imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

properties

IUPAC Name

6-bromo-3-methyl-3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6,10H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBGUCITSZSMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=C(C1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 2
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 3
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 4
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 5
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 6
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

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